molecular formula C19H18O6 B600623 Orobol 5,7,3',4'-tetramethyl ether CAS No. 40316-84-5

Orobol 5,7,3',4'-tetramethyl ether

Cat. No.: B600623
CAS No.: 40316-84-5
M. Wt: 342.34
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Orobol 5,7,3',4'-tetramethyl ether (IUPAC: 5,7,3',4'-tetramethoxyflavone; CAS 855-97-0), also known as luteolin tetramethyl ether, is a polymethoxyflavone (PMF) derived from the methylation of luteolin, a naturally occurring flavone. It is prominently found in Kaempferia parviflora (black ginger) and exhibits diverse pharmacological properties, including anti-inflammatory, anti-cancer, anti-malarial, and chondroprotective activities . Its molecular formula is C₁₉H₁₈O₆ (MW: 342.34), characterized by methoxy groups at positions 5, 7, 3', and 4', enhancing its lipophilicity and metabolic stability compared to hydroxylated analogs .

Properties

CAS No.

40316-84-5

Molecular Formula

C19H18O6

Molecular Weight

342.34

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Orobol 5,7,3',4'-Tetramethyl Ether and Analogous Flavonoids

Compound Name Structure Type Substituents Molecular Formula Key Bioactivities Source
This compound Flavone 5,7,3',4'-OCH₃ C₁₉H₁₈O₆ Anti-inflammatory, chondroprotective, anti-fungal Black ginger
Orobol (3',4',5,7-tetrahydroxyisoflavone) Isoflavone 3',4',5,7-OH C₁₅H₁₀O₆ Anti-obesity, anti-angiogenic, anti-cancer Soy metabolites
Luteolin Flavone 5,7,3',4'-OH C₁₅H₁₀O₆ Antioxidant, anti-inflammatory Citrus, herbs
Genistein Isoflavone 4',5,7-OH C₁₅H₁₀O₅ Phytoestrogen, anti-cancer Soy products
Fisetin tetramethyl ether Flavonol 3,7,3',4'-OCH₃ C₁₉H₁₈O₆ High electron-donating capacity, anti-diabetic Synthetic derivatives
Kaempferol 5,7,4'-trimethyl ether Flavonol 5,7,4'-OCH₃ C₁₈H₁₆O₆ Anti-inflammatory, chemopreventive Chemical synthesis
Key Structural Differences:
  • Flavones vs. Isoflavones : this compound is a flavone (B-ring attached at C2), whereas orobol (unmethylated) is an isoflavone (B-ring at C3), leading to divergent biological targets .
  • Methoxy vs.

Pharmacological Activity Comparison

Anti-Inflammatory and Chondroprotective Effects

  • This compound inhibits β-catenin signaling, reducing cartilage degradation in osteoarthritis models .
  • Luteolin (unmethylated) shows stronger antioxidant activity (IC₅₀: 6.06 µg/mL for DPPH scavenging) but lower bioavailability due to rapid glucuronidation .
  • Fisetin tetramethyl ether exhibits superior electron-donating capacity (HOMO: -0.21123 kcal/mol) compared to metformin, suggesting enhanced redox modulation .

Anti-Obesity and Metabolic Effects

  • Orobol (isoflavone) inhibits adipogenesis in 3T3-L1 preadipocytes at 20 µM, outperforming genistein and daidzein .
  • This compound is metabolized by CYP450 enzymes into bioactive derivatives, prolonging its effects in vivo .

Antimicrobial and Anticancer Activity

  • The tetramethyl ether demonstrates anti-mycobacterial activity (MIC: 12.5 µg/mL) and suppresses breast cancer cell proliferation via ERK pathway inhibition .
  • Genistein (IC₅₀: 50 µM for MCF-7 cells) relies on hydroxyl groups for estrogen receptor binding, a feature absent in its methylated analogs .

Q & A

Q. Q1.1: What are the recommended methods for synthesizing Orobol 5,7,3',4'-tetramethyl ether?

Answer: The synthesis of this compound involves selective methylation of the hydroxyl groups on the parent flavonoid (orobol). A standard approach includes:

  • Stepwise methylation : Using methylating agents like dimethyl sulfate or iodomethane in alkaline conditions (e.g., K₂CO₃/DMF) to target specific phenolic hydroxyl groups .
  • Protection-deprotection strategies : Temporary protection of sensitive functional groups (e.g., using silyl ethers) to ensure regioselectivity .
  • Purification : Column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) or preparative HPLC for isolating the tetramethylated product .

Q. Q1.2: How can researchers confirm the structural integrity of synthesized this compound?

Answer: Key characterization techniques include:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., methyl groups at δ 3.7–3.9 ppm; aromatic protons in the 6.5–7.5 ppm range) .
    • 2D NMR (COSY, HSQC, HMBC) : To resolve overlapping signals and confirm connectivity .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <5 ppm error .
  • HPLC-PDA : Assess purity (>95%) using reversed-phase C18 columns and UV detection at 254 nm .

Advanced Synthesis and Optimization

Q. Q2.1: How can synthetic yields of this compound be improved while minimizing side products?

Answer:

  • Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while reducing solvent volume minimizes byproduct formation .
  • In-situ monitoring : Employ TLC or inline FTIR to track reaction progress and terminate before over-methylation occurs .
  • Machine learning : Predictive models can identify optimal reaction conditions (temperature, stoichiometry) based on historical data .

Q. Q2.2: What strategies address discrepancies in reported bioactivity data for this compound?

Answer:

  • Batch-to-batch consistency : Implement rigorous quality control (e.g., COA for purity, residual solvent analysis) to ensure reproducibility .
  • Assay standardization : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize bioactivity measurements .
  • Metabolite profiling : LC-MS/MS to identify degradation products or metabolites that may interfere with assays .

Biological Activity and Mechanism of Action

Q. Q3.1: What experimental designs are suitable for evaluating the antioxidant activity of this compound?

Answer:

  • In vitro assays :
    • DPPH/ABTS radical scavenging : Compare IC₅₀ values against Trolox or ascorbic acid .
    • Cellular ROS assays : Use fluorescent probes (e.g., DCFH-DA) in stressed cell models (e.g., H₂O₂-treated fibroblasts) .
  • In vivo models : Zebrafish embryos or murine oxidative stress models to assess bioavailability and systemic effects .

Q. Q3.2: How can researchers elucidate the molecular targets of this compound in cancer cells?

Answer:

  • Proteomics : SILAC-based quantitative profiling to identify differentially expressed proteins in treated vs. untreated cells .
  • Molecular docking : Screen against kinase or receptor libraries (e.g., EGFR, PI3K) to predict binding affinities .
  • CRISPR-Cas9 knockout : Validate target genes by assessing resistance in knockout cell lines .

Analytical and Environmental Considerations

Q. Q4.1: What analytical methods are recommended for detecting this compound in environmental samples?

Answer:

  • Sample preparation : Solid-phase extraction (SPE) using C18 cartridges to concentrate analytes from water or soil .
  • Quantification :
    • GC-MS : Derivatize with BSTFA to improve volatility; monitor characteristic fragments (e.g., m/z 328 for the molecular ion) .
    • LC-MS/MS : Multiple reaction monitoring (MRM) transitions for enhanced specificity .
  • Quality controls : Spike recovery tests (80–120%) and internal standards (e.g., deuterated analogs) .

Q. Q4.2: How can researchers assess the environmental persistence of this compound?

Answer:

  • Photodegradation studies : Expose to UV light (254 nm) and monitor degradation kinetics via HPLC .
  • Biodegradation assays : Use OECD 301B guidelines with activated sludge to measure half-life under aerobic conditions .
  • QSAR modeling : Predict ecotoxicity endpoints (e.g., LC₅₀ for Daphnia magna) based on structural descriptors .

Safety and Regulatory Compliance

Q. Q5.1: What safety protocols are essential for handling this compound in the laboratory?

Answer:

  • PPE : Gloves (nitrile), lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis and weighing to avoid inhalation of fine particles .
  • Waste disposal : Segregate halogenated waste and comply with local regulations (e.g., EPA guidelines) .

Q. Q5.2: How should researchers document compliance with chemical safety regulations for this compound?

Answer:

  • SDS preparation : Include toxicity data (e.g., LD₅₀ from rodent studies), first-aid measures, and disposal codes .
  • Regulatory filings : Submit premanufacture notices (PMNs) under TSCA if scaling synthesis beyond lab use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.